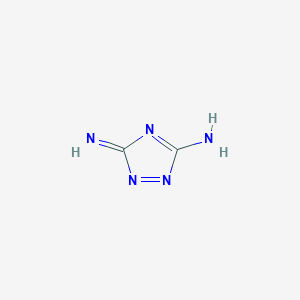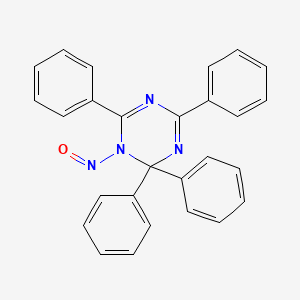
3-Imino-3H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imino-3H-1,2,4-triazol-5-amine is a heterocyclic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an imino group and an amino group attached to the triazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-3H-1,2,4-triazol-5-amine can be achieved through several methods:
Intramolecular Cyclocondensation: This method involves the cyclocondensation of amidoguanidines under specific conditions.
Thermal Condensation: Another approach is the thermal condensation of N-cyanoimidates with hydrazine.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of hydrazonoyl derivatives and carbodiimides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Imino-3H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3-Imino-3H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Imino-3H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. The detailed mechanism of action is still under investigation and may vary depending on the application.
Vergleich Mit ähnlichen Verbindungen
3-Imino-3H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound is similar in structure but lacks the imino group.
5-Nitro-1,2,4-triazole-3-one: This compound has a nitro group instead of an imino group and is used in energetic materials.
3-Amino-5-mercapto-1,2,4-triazole: This compound contains a mercapto group and is used in different chemical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64339-62-4 |
|---|---|
Molekularformel |
C2H3N5 |
Molekulargewicht |
97.08 g/mol |
IUPAC-Name |
5-imino-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C2H3N5/c3-1-5-2(4)7-6-1/h(H3,3,4,5) |
InChI-Schlüssel |
RXAILNYOCNUXGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=N)N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)



![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)


